ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O5S2/c1-6-9-15-29(7-2)36(32,33)20-12-10-19(11-13-20)24(30)27-25-23(26(31)34-8-3)21-14-16-28(18(4)5)17-22(21)35-25/h10-13,18H,6-9,14-17H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPQDQCCNGBPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties based on available studies and patents, focusing on its antimicrobial and therapeutic effects.
Chemical Structure and Properties
The compound's structure features a thieno[2,3-c]pyridine core, which is known for various biological activities. The presence of sulfonamide and carboxylate functional groups enhances its interaction with biological targets.
- Molecular Formula : C18H26N2O4S
- Molecular Weight : 362.47 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thienopyridine compounds possess activity against various bacteria and fungi.
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Inhibition |
| Staphylococcus aureus | Inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
| Candida albicans | Inhibition |
The compound was evaluated against a panel of pathogens including Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that the compound could inhibit the growth of several strains effectively .
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial survival. The sulfonamide moiety is particularly known for its role in mimicking para-aminobenzoic acid (PABA), thereby disrupting folate synthesis in bacteria.
Case Studies
- Synthesis and Screening : In a study published in Wiley-VCH, a series of thienopyridine derivatives were synthesized and screened for their antimicrobial activity. The results indicated that modifications on the benzamide moiety significantly influenced the biological activity .
- Therapeutic Potential : A patent application (EP1942108B1) discusses various derivatives including the subject compound, highlighting its potential use in treating infections caused by resistant strains of bacteria . The patent outlines preliminary data supporting its efficacy in vitro.
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, typically starting with the condensation of a thieno[2,3-c]pyridine scaffold with sulfamoylbenzamide derivatives. For example:
- Step 1 : Formation of the tetrahydrothieno[2,3-c]pyridine core via cyclization of ethyl 2-amino derivatives under reflux conditions with ethanol or DMF as solvents .
- Step 2 : Introduction of the 4-(N-butyl-N-ethylsulfamoyl)benzamido group using coupling agents like BOP or DIPEA in DMF .
- Characterization : Intermediates are validated via 1H/13C NMR (e.g., δ 1.24 ppm for ethyl CH3, δ 4.19 ppm for CH2O in esters) and IR (e.g., 1,670 cm⁻¹ for C=O stretches) .
Table 1: Key Spectroscopic Data for a Representative Intermediate
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
- NMR/IR : 1H NMR identifies substituent environments (e.g., isopropyl CH3 at δ 1.2–1.5 ppm), while IR confirms functional groups like sulfonamide (S=O stretches at ~1,150 cm⁻¹) .
Advanced Research Questions
Q. How can reaction parameters be optimized using design of experiments (DoE)?
DoE minimizes trial-and-error by systematically varying factors (e.g., temperature, solvent, catalyst loading). For example:
- Factorial Design : Test interactions between reflux time (2–6 h) and solvent polarity (ethanol vs. DMF) to maximize yield .
- Response Surface Methodology (RSM) : Optimize coupling reaction efficiency by modeling reagent stoichiometry (1:1 to 1:1.5 molar ratios) .
Table 2: Example DoE Framework for Yield Optimization
| Factor | Low Level | High Level | Response (Yield %) |
|---|---|---|---|
| Temperature (°C) | 70 | 110 | 62% → 77% |
| Solvent (Polarity) | Ethanol | DMF | 58% → 82% |
| Reaction Time (h) | 2 | 6 | 65% → 89% |
Q. How to resolve discrepancies between computational and experimental pharmacological data?
- Hybrid Workflow : Use quantum chemical calculations (e.g., DFT for binding affinity predictions) alongside experimental IC50 assays. Discrepancies in receptor modulation (e.g., A1 adenosine receptor antagonism) may arise from solvation effects or conformational flexibility, requiring MD simulations to refine models .
- Data Reconciliation : Compare computed ligand-receptor docking scores with radioligand binding assays (e.g., Ki values) to identify outliers and adjust force field parameters .
Q. What role does the 6-isopropyl group play in biological activity?
- Conformational Stability : The bulky isopropyl group restricts rotation, favoring a bioactive conformation. Molecular dynamics simulations show reduced entropy loss upon binding to hydrophobic receptor pockets .
- Biological Interactions : In A1 adenosine receptor studies, 6-substituents (e.g., isopropyl) enhance allosteric modulation by occupying a subpocket adjacent to the orthosteric site, as evidenced by SAR studies .
Methodological Recommendations
- Synthesis : Prioritize DMF over ethanol for coupling reactions to improve solubility of sulfamoyl intermediates .
- Crystallization : Use slow evaporation from ethanol/dichloromethane (1:1) to obtain high-quality single crystals for SHELX refinement .
- Pharmacology : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to quantify binding thermodynamics and kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
